molecular formula C5H3BrCl2N2 B1635911 5-Bromo-2,4-dichloropyridin-3-amine

5-Bromo-2,4-dichloropyridin-3-amine

Cat. No.: B1635911
M. Wt: 241.9 g/mol
InChI Key: BJSGVMZUXPSVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,4-dichloropyridin-3-amine (CAS 503425-84-1) is a high-value halogenated pyridine derivative serving as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, incorporating bromo, chloro, and amine functional groups at precise positions on the pyridine ring, allows for selective and sequential functionalization, making it a crucial intermediate for constructing complex heterocyclic systems . This compound is particularly significant in the development of pharmaceutical candidates. The presence of halogen atoms is a common feature in drug design, with more than 250 FDA-approved drugs containing chlorine, underscoring its importance in creating compounds for treating various diseases . Researchers utilize this compound as a precursor in synthesizing molecules for screening against diverse biological targets. A patented synthetic route starts from 2-amino-4-chloropyridine, involves a high-yield bromination step (>80%), and proceeds through diazotization and chlorination to the final product with an overall yield greater than 50% . This efficient and scalable method avoids hazardous reagents, facilitating pilot-scale and industrial production . Key Features: • CAS Number: 503425-84-1 • Molecular Formula: C5H3BrCl2N2 • Molecular Weight: 241.90 g/mol Handling & Safety: Handle in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C5H3BrCl2N2

Molecular Weight

241.9 g/mol

IUPAC Name

5-bromo-2,4-dichloropyridin-3-amine

InChI

InChI=1S/C5H3BrCl2N2/c6-2-1-10-5(8)4(9)3(2)7/h1H,9H2

InChI Key

BJSGVMZUXPSVNX-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)Cl)N)Cl)Br

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)N)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The electron-withdrawing effects of halogens (Br, Cl) and the nucleophilic amine group make it a versatile intermediate in Suzuki coupling, Buchwald-Hartwig amination, and other cross-coupling reactions.
  • Applications : Used in pharmaceutical synthesis (e.g., kinase inhibitors, antiviral agents) and agrochemical research .

Safety : Classified under GHS as harmful if swallowed (H302) based on analogs like 6-bromo-2,4-dichloropyridin-3-amine (CAS: 237435-16-4), which requires PPE during handling .

Comparison with Structural Analogs

Substituent Variations and Reactivity

The table below highlights key differences in substituent patterns and their implications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Reference
5-Bromo-2,4-dichloropyridin-3-amine Br (5), Cl (2,4), NH₂ (3) ~266.35 Cross-coupling reactions, drug intermediates
5-Bromo-4-chloro-3-iodopyridin-2-amine Br (5), Cl (4), I (3), NH₂ (2) ~357.40 Heavy halogen presence enhances electrophilicity; radiopharmaceuticals
2,5-Dibromopyridin-3-amine Br (2,5), NH₂ (3) ~251.93 Bromine-rich for halogen exchange reactions
4-Bromo-2,6-dichloropyridin-3-amine Br (4), Cl (2,6), NH₂ (3) ~266.35 Steric hindrance alters regioselectivity in coupling
5-Bromo-6-chloropyridin-2-amine Br (5), Cl (6), NH₂ (2) ~221.46 Asymmetric synthesis; agrochemicals
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), CF₃ (6), NH₂ (2) ~275.45 Fluorine enhances metabolic stability; bioactive molecules

Preparation Methods

Bromination of Chlorinated Pyridine Precursors

The bromination of chlorinated pyridines is a critical step in constructing the 5-bromo-2,4-dichloropyridine scaffold. Patent CN103420903A demonstrates that 2-amino-4-chloropyridine undergoes efficient bromination at position 5 using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving yields >80%. This reaction leverages the ortho/para-directing effects of the amino group, though subsequent removal of the amino group via diazotization is required to yield 2,4-dichloro-5-bromopyridine. For 5-bromo-2,4-dichloropyridin-3-amine, preserving the C3 amine necessitates alternative directing groups or protection strategies.

Table 1: Bromination Efficiency in Pyridine Systems

Substrate Reagent Solvent Temp (°C) Yield (%)
2-Amino-4-chloropyridine NBS CH₂Cl₂ 0 87
3-Amino-2,4-dichloropyridine Br₂ H₂SO₄ 25 62*

*Theoretical extrapolation from analogous systems.

Chlorination Methods

Electrophilic chlorination of pyridines typically requires harsh conditions due to the ring’s electron-deficient nature. In the synthesis of 2,4-dichloropyridines, the use of phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF) is standard, achieving dichlorination at positions 2 and 4. For this compound, sequential chlorination after bromination may risk overhalogenation, necessitating precise stoichiometric control.

Regioselective Amination at Position 3

Nucleophilic Aromatic Substitution (NAS)

Introducing the C3 amine via NAS requires activation of the pyridine ring. In 2,4,5-trihalopyridines, the electron-withdrawing effects of adjacent halogens facilitate substitution at position 3. For example, 2,4-dichloro-5-bromopyridine could undergo amination using ammonia in the presence of a copper catalyst at elevated temperatures (120–150°C), though competing side reactions at C2 and C4 necessitate protecting groups.

Table 2: Amination of Halopyridines

Substrate Reagent Catalyst Temp (°C) Yield (%)
2,4-Dichloro-5-bromopyridine NH₃ (aq) CuI 150 45*
3-Nitro-2,4-dichloro-5-bromopyridine H₂/Pd-C 25 78*

*Theoretical extrapolation.

Reductive Amination Pathways

An alternative route involves the reduction of a nitro group at position 3. Nitration of 2,4-dichloro-5-bromopyridine using mixed acid (HNO₃/H₂SO₄) could install the nitro group, followed by hydrogenation over palladium on carbon. This method avoids the need for harsh amination conditions but requires precise control to prevent over-nitration.

Diazotization and Functional Group Interconversion

The patent CN103420903A highlights diazotization as a key step for replacing amino groups with chlorine. For this compound, this approach is counterproductive since the C3 amine is essential. However, transient protection of the C3 amine (e.g., as an acetyl derivative) during diazotization at other positions could enable selective functionalization.

Mechanistic Insight :
Diazotization of 2-amino-4-chloro-5-bromopyridine in concentrated HCl at -30°C generates a diazonium intermediate, which reacts with cuprous chloride to yield 2,4-dichloro-5-bromopyridine. Adapting this to install the C3 amine would require reversing the substitution directionality, which remains experimentally unverified.

Multi-Step Synthesis from 3-Aminopyridine

Sequential Halogenation

Starting with 3-aminopyridine, bromination at C5 using NBS followed by chlorination at C2 and C4 presents a logical pathway. However, the amine’s strong activating effects complicate regioselectivity:

  • Bromination : NBS in CH₂Cl₂ at 0°C installs Br at C5 (yield: ~70% extrapolated).
  • Chlorination : POCl₃/DMF at reflux for C2 and C4 chlorination (yield: ~60% extrapolated).

Challenges include avoiding polysubstitution and preserving the C3 amine. Protective acetylation of the amine prior to chlorination may mitigate undesired reactions.

Directed Ortho-Metalation

Using a directed metalation strategy, the C3 amine could act as a directing group for lithiation at C4, enabling halogenation. Subsequent bromination at C5 and chlorination at C2 might follow:

  • Lithiation : LDA at -78°C, quenching with Cl₂ for C4 chlorination.
  • Bromination : NBS at C5.
  • Chlorination : POCl₃/DMF at C2.

This route remains theoretical but aligns with established pyridine functionalization principles.

Industrial Scalability and Process Optimization

The patent CN103420903A emphasizes scalability, reporting consistent 87% yields in bromination and 68% in diazotization across lab (50 g), pilot (5 kg), and industrial (5 kg) scales. For this compound, analogous process considerations include:

  • Solvent Selection : Dichloromethane and ethyl acetate enable efficient extraction and purification.
  • Temperature Control : Low-temperature (-30°C) diazotization minimizes side reactions.
  • Catalyst Recycling : Cuprous chloride in diazotization could be recovered, reducing costs.

Table 3: Scalability Metrics

Step Lab Scale (50 g) Pilot (5 kg) Industrial (50 kg)
Bromination Yield 87% 87% 85%*
Amination Yield 68%* 65%* 60%*

*Extrapolated data.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2,4-dichloropyridin-3-amine with high purity?

Synthesis typically involves halogenation and functional group manipulation on pyridine scaffolds. For example:

  • Stepwise halogenation : Sequential bromination and chlorination of pyridin-3-amine precursors under controlled conditions (e.g., using NBS for bromination and POCl₃ for chlorination) .
  • Purification : Recrystallization from ethanol or methanol is effective for removing byproducts, as demonstrated in analogous syntheses of bromo-chloro pyridines .
  • Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity by HPLC (>98%) .

Q. How should researchers characterize the structure and purity of this compound?

  • Structural confirmation :
    • NMR : ¹H NMR (DMSO-d₆) to identify amine protons (δ 5.8–6.2 ppm) and aromatic protons influenced by electron-withdrawing substituents .
    • Mass spectrometry : ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ at m/z 255.9 for C₅H₄BrCl₂N₂) .
  • Purity analysis :
    • HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~8–10 min) .
    • Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles (particulate matter PM₂.₅ < 50 µg/m³) .
  • Waste disposal : Neutralize residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. What strategies can optimize regioselective functionalization of this compound for targeted derivatization?

  • Directing group effects : The amine group at position 3 acts as a directing group, favoring electrophilic substitution at position 2 or 4. For Suzuki couplings, prioritize the bromine site (position 5) due to higher reactivity compared to chlorines .
  • Catalyst systems : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C, 12 h) for cross-coupling at bromine, achieving >85% yield .
  • Steric hindrance : Bulky boronic esters may require microwave-assisted synthesis (100°C, 30 min) to enhance reactivity .

Q. How can researchers address discrepancies in reported reactivity of halogenated pyridinamines under cross-coupling conditions?

  • Controlled experiments : Compare reaction outcomes using:
    • Solvent polarity : DMF vs. THF (higher polarity improves Pd catalyst stability) .
    • Halogen mobility : Bromine (C-Br) reacts faster than chlorine (C-Cl) in Pd-mediated couplings; use kinetic studies (GC-MS) to quantify relative rates .
  • Contradiction resolution : If competing side reactions occur (e.g., dehalogenation), add stabilizing ligands like 1,10-phenanthroline to suppress Pd black formation .

Q. What are the applications of this compound in medicinal chemistry or material science?

  • Pharmacological scaffolds : Analogous bromo-chloro pyridines serve as intermediates for kinase inhibitors (e.g., JAK2/STAT3 pathways) .
  • Coordination chemistry : The amine and halogens enable chelation with transition metals (e.g., Cu²⁺ or Ru³⁺) for catalytic or luminescent materials .
  • Structure-activity relationship (SAR) : Introduce substituents at position 3 (amine) to modulate electronic properties (Hammett σₚ values) and bioactivity .

Methodological Notes

  • Synthesis optimization : For scale-up (>10 g), replace column chromatography with fractional distillation under reduced pressure (bp ~220–240°C at 15 mmHg) .
  • Data contradiction : If NMR signals overlap (e.g., aromatic protons), use 2D-COSY or NOESY to resolve assignments .
  • Safety protocols : Conduct thermal stability tests (DSC/TGA) to assess decomposition risks during reactions >150°C .

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